

A Comparative Study of Dibenzyltoluene and N-Ethylcarbazole for Hydrogen Storage

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2,3-Dibenzyltoluene

Cat. No.: B3432571

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Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dibenzyltoluene (DBT) and N-Ethylcarbazole (NEC) as liquid organic hydrogen carriers (LOHCs). This document outlines their performance based on experimental data, details key experimental protocols, and visualizes the underlying processes.

The imperative for clean and sustainable energy has propelled research into effective hydrogen storage solutions. Liquid Organic Hydrogen Carriers (LOHCs) present a promising avenue for the safe and efficient transportation and storage of hydrogen. Among the various LOHCs, dibenzyltoluene and N-ethylcarbazole have emerged as prominent candidates. This guide offers a detailed comparative analysis of these two compounds, focusing on their physicochemical properties, hydrogen storage performance, and the requisite experimental procedures for their hydrogenation and dehydrogenation cycles.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for dibenzyltoluene and N-ethylcarbazole based on available experimental data.

Table 1: Physicochemical and Hydrogen Storage Properties

Property	Dibenzyltoluene (DBT)	N-Ethylcarbazole (NEC)
Chemical Formula	C ₂₁ H ₂₀	C ₁₄ H ₁₃ N
Molar Mass (g/mol)	272.38	195.25
Physical State at RT	Liquid	Solid
Melting Point (°C)	-34	68-70
Boiling Point (°C)	~390	354-355
Hydrogen Storage Capacity (wt%)	6.2	5.8
Volumetric H ₂ Density (kg H ₂ /m ³ LOHC)	~54	Not readily available (solid)
Toxicity	Considered to have low toxicity, but may contain benzene impurities.	Generally considered less toxic than DBT. [1]
Cost	Lower	Higher

Table 2: Hydrogenation and Dehydrogenation Parameters

Parameter	Dibenzyltoluene (DBT)	N-Ethylcarbazole (NEC)
Hydrogenated Form	Perhydro-dibenzyltoluene (H ₁₈ -DBT)	Dodecahydro-N-ethylcarbazole (H ₁₂ -NEC)
Hydrogenation Catalyst	Ru/Al ₂ O ₃ , Raney-Ni	Ru/Al ₂ O ₃ , Pd/C, Raney-Ni
Hydrogenation Temperature (°C)	120 - 200	120 - 180
Hydrogenation Pressure (bar)	30 - 100	30 - 80
Dehydrogenation Catalyst	Pt/Al ₂ O ₃ , Pd/C	Pd/Al ₂ O ₃ , Pt/Al ₂ O ₃
Dehydrogenation Temperature (°C)	250 - 320	180 - 250
**Dehydrogenation Enthalpy (kJ/mol H ₂) **	~65.4	~52.5

Experimental Protocols

The following are generalized experimental protocols for the hydrogenation and dehydrogenation of dibenzyltoluene and N-ethylcarbazole. These should be adapted and optimized based on specific laboratory conditions and catalyst characteristics.

Dibenzyltoluene (DBT) Hydrogenation

Objective: To catalytically hydrogenate dibenzyltoluene to perhydro-dibenzyltoluene.

Materials:

- Dibenzyltoluene (H₀-DBT)
- Catalyst: 5 wt% Ruthenium on Alumina (Ru/Al₂O₃)
- High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature and pressure sensors
- Solvent (if necessary, e.g., decalin)

- Hydrogen gas (high purity)
- Inert gas (e.g., Argon)
- Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)

Procedure:

- Ensure the autoclave is clean and dry.
- Add the desired amount of dibenzyltoluene and the Ru/Al₂O₃ catalyst to the reactor. A typical catalyst loading is 1-5% by weight of the LOHC.
- Seal the reactor and purge with an inert gas (e.g., Argon) three times to remove any air.[\[2\]](#)
- Pressurize the reactor with hydrogen gas to a low pressure and check for leaks.
- Heat the reactor to the desired temperature (e.g., 150°C) under stirring (e.g., 800 rpm).
- Once the temperature has stabilized, increase the hydrogen pressure to the target pressure (e.g., 50 bar).[\[2\]](#)
- Maintain the reaction at the set temperature and pressure. The progress of the reaction can be monitored by observing the pressure drop in the reactor.
- Samples can be periodically withdrawn (if the setup allows) to analyze the degree of hydrogenation using GC-MS or HPLC.[\[2\]](#)
- After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
- Carefully vent the excess hydrogen gas.
- The hydrogenated product (perhydro-dibenzyltoluene) can be separated from the catalyst by filtration.

Perhydro-dibenzyltoluene (H₁₈-DBT) Dehydrogenation

Objective: To release hydrogen from perhydro-dibenzyltoluene.

Materials:

- Perhydro-dibenzyltoluene (H₁₈-DBT)
- Catalyst: 1 wt% Platinum on Alumina (Pt/Al₂O₃)
- Fixed-bed or batch reactor equipped with a heating system, gas outlet, and temperature sensors
- Inert gas (e.g., Argon)
- Gas flow meter and gas collection system
- Analytical equipment: Gas Chromatography (GC) for analyzing the released gas.

Procedure:

- Load the Pt/Al₂O₃ catalyst into the reactor.
- Purge the system with an inert gas to remove air.
- Heat the reactor to the desired dehydrogenation temperature (e.g., 290°C).
- Introduce the perhydro-dibenzyltoluene into the reactor at a controlled flow rate (for a continuous reactor) or as a single batch.
- The released gas, primarily hydrogen, is passed through a condenser to separate any volatile organics and then measured using a gas flow meter.
- The composition of the released gas can be analyzed using a GC to determine its purity.
- The dehydrogenated product (dibenzyltoluene) is collected from the reactor outlet.
- The reaction progress can be monitored by the volume of hydrogen released over time.

N-Ethylcarbazole (NEC) Hydrogenation

Objective: To catalytically hydrogenate N-ethylcarbazole to dodecahydro-N-ethylcarbazole.

Materials:

- N-ethylcarbazole (NEC)
- Catalyst: 5 wt% Ruthenium on Alumina ($\text{Ru}/\text{Al}_2\text{O}_3$) or Raney-Ni
- High-pressure autoclave reactor
- Hydrogen gas (high purity)
- Inert gas (e.g., Argon)
- Analytical equipment: GC-MS or NMR.

Procedure:

- Since N-ethylcarbazole is a solid at room temperature, it needs to be melted or dissolved in a suitable solvent before the reaction. For a solvent-free reaction, the reactor is loaded with solid NEC and the catalyst.
- Seal the reactor and purge with an inert gas.
- Heat the reactor to a temperature above the melting point of NEC (e.g., 100°C) to create a liquid phase.
- Introduce hydrogen gas and pressurize the reactor to the desired pressure (e.g., 60 bar).
- Increase the temperature to the reaction temperature (e.g., 160°C) while stirring.
- Monitor the reaction by observing the hydrogen uptake.
- After the reaction is complete, cool the reactor. The product, dodecahydro-N-ethylcarbazole, will solidify upon cooling.
- The product can be separated from the catalyst by dissolving the mixture in a suitable solvent and then filtering the catalyst. The solvent can then be removed by evaporation.

Dodecahydro-N-ethylcarbazole (H₁₂-NEC) Dehydrogenation

Objective: To release hydrogen from dodecahydro-N-ethylcarbazole.

Materials:

- Dodecahydro-N-ethylcarbazole (H₁₂-NEC)
- Catalyst: 5 wt% Palladium on Alumina (Pd/Al₂O₃)
- Batch or continuous flow reactor
- Inert gas (e.g., Argon)
- Gas analysis and collection system

Procedure:

- Load the Pd/Al₂O₃ catalyst into the reactor.
- Purge the system with an inert gas.
- Heat the reactor to the dehydrogenation temperature (e.g., 180°C).
- Introduce the molten dodecahydro-N-ethylcarbazole into the reactor.
- The dehydrogenation reaction will start, and hydrogen gas will be released.
- Monitor the hydrogen flow rate and analyze its purity using a GC.
- The dehydrogenated product, N-ethylcarbazole, is collected.
- The reaction can be run until the desired degree of dehydrogenation is achieved or until hydrogen evolution ceases.

Visualizing the Process

The following diagrams illustrate the conceptual workflow of LOHC-based hydrogen storage and a general experimental setup.

Caption: The LOHC hydrogen storage and release cycle.

Caption: General experimental workflow for LOHC evaluation.

Concluding Remarks

Both dibenzyltoluene and N-ethylcarbazole present viable, yet distinct, pathways for liquid organic hydrogen storage. Dibenzyltoluene's advantages lie in its liquid state at ambient temperatures, higher volumetric hydrogen density, and lower cost, making it a strong candidate for large-scale applications. However, the higher temperatures required for dehydrogenation pose an energy challenge.

Conversely, N-ethylcarbazole offers the significant advantage of lower dehydrogenation temperatures, which could lead to more efficient hydrogen release. Its primary drawbacks are its solid state at room temperature, which complicates handling, and its higher cost.

The choice between these two LOHCs will ultimately depend on the specific application requirements, including cost constraints, operating temperature windows, and the scale of hydrogen storage and transportation. Further research into catalyst development to lower the dehydrogenation temperature of DBT and to find cost-effective, liquid-phase analogues of NEC will be crucial in advancing LOHC technology.

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- To cite this document: BenchChem. [A Comparative Study of Dibenzyltoluene and N-Ethylcarbazole for Hydrogen Storage]. BenchChem, [2025]. [Online PDF]. Available at:

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